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Compound of Interest

Compound Name:
tert-Butyl (2-

formylphenyl)carbamate

Cat. No.: B1338957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-
Butyl (2-formylphenyl)carbamate, a key building block in various synthetic applications,

including pharmaceutical development. This document details the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols for acquiring such spectra.

Introduction
tert-Butyl (2-formylphenyl)carbamate (also known as 2-(Boc-amino)benzaldehyde) is a

bifunctional organic molecule containing a protected amine and an aldehyde group. This

substitution pattern makes it a valuable intermediate for the synthesis of a wide range of

heterocyclic compounds and other complex molecular architectures. Accurate and thorough

spectroscopic characterization is crucial for confirming the identity, purity, and structure of this

compound in any research and development setting. This guide serves as a reference for the

expected spectroscopic signatures of tert-Butyl (2-formylphenyl)carbamate.

Spectroscopic Data
The following tables summarize the expected quantitative data for the NMR, IR, and MS

analysis of tert-Butyl (2-formylphenyl)carbamate. This data is compiled from analogous

compounds and predicted spectral information.
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Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.9 s 1H
Aldehyde proton (-

CHO)

~8.5 d 1H
Aromatic proton (ortho

to -CHO)

~7.7 d 1H
Aromatic proton (ortho

to -NHBoc)

~7.5 t 1H Aromatic proton

~7.1 t 1H Aromatic proton

~1.5 s 9H
tert-Butyl protons (-

C(CH₃)₃)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~192 Aldehyde carbonyl carbon (-CHO)

~153 Carbamate carbonyl carbon (-OCONH-)

~140 Aromatic carbon (C-NHBoc)

~135 Aromatic carbon

~130 Aromatic carbon

~128 Aromatic carbon

~125 Aromatic carbon (C-CHO)

~122 Aromatic carbon

~81 tert-Butyl quaternary carbon (-C(CH₃)₃)

~28 tert-Butyl methyl carbons (-C(CH₃)₃)
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Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3350 N-H Stretch

~2980, 2870 C-H (aliphatic) Stretch

~2750, 2850 C-H (aldehyde)
Stretch (Fermi resonance

doublet)

~1710 C=O (carbamate) Stretch

~1680 C=O (aldehyde) Stretch

~1600, 1480 C=C (aromatic) Stretch

~1240, 1160 C-O (carbamate) Stretch

Table 4: Mass Spectrometry Data (Predicted)

m/z Ion

221 [M]⁺ (Molecular Ion)

165 [M - C₄H₈]⁺

148 [M - C₄H₉O]⁺

120 [M - C₄H₉O₂N]⁺

57 [C₄H₉]⁺ (tert-Butyl cation)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for tert-Butyl (2-formylphenyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation:

Weigh approximately 5-10 mg of tert-Butyl (2-formylphenyl)carbamate.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated

dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: -2 to 12 ppm

Number of Scans: 16

Relaxation Delay: 2 seconds

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 0 to 220 ppm

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2 seconds

Infrared (IR) Spectroscopy
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a

Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid tert-Butyl (2-formylphenyl)carbamate sample directly

onto the center of the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the background

to produce the final absorbance or transmittance spectrum.

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray

ionization (ESI).

Sample Preparation (for ESI-MS):

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.
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Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography system.

Data Acquisition (ESI-MS):

Ionization Mode: Positive ion mode is typically used for carbamates.

Capillary Voltage: ~3-4 kV

Cone Voltage: ~20-40 V (can be optimized to control fragmentation)

Source Temperature: ~120-150 °C

Desolvation Temperature: ~300-400 °C

Mass Range: m/z 50-500

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like tert-Butyl (2-formylphenyl)carbamate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1338957?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Spectroscopic Analysis Workflow

Compound Synthesis & Purification

Spectroscopic Analysis

Data Processing & Interpretation

Conclusion

Synthesis of
tert-Butyl (2-formylphenyl)carbamate

Purification
(e.g., Column Chromatography)

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Process NMR Data
(FT, Phasing, Baseline Correction)

Process IR Data
(Baseline Correction, Peak Picking)

Process MS Data
(Peak Identification, Fragmentation Analysis)

Structure Elucidation &
Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the key spectroscopic data for tert-Butyl
(2-formylphenyl)carbamate. Researchers are encouraged to use this information in

conjunction with their own experimentally obtained data for accurate compound

characterization.

To cite this document: BenchChem. [Spectroscopic Data for tert-Butyl (2-
formylphenyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1338957#spectroscopic-data-for-tert-butyl-2-
formylphenyl-carbamate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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